2,6-Diethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of ethyl groups at the 2 and 6 positions on the biphenyl structure makes 2,6-Diethyl-1,1’-biphenyl unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Friedel-Crafts alkylation reaction, where ethyl groups are introduced to the biphenyl structure using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2,6-Diethyl-1,1’-biphenyl, often involves large-scale catalytic processes. The Suzuki-Miyaura coupling reaction is favored due to its mild reaction conditions and high yields . Additionally, oxidative dehydrogenation of benzene can be employed to produce biphenyl compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration, are common for biphenyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
Scientific Research Applications
2,6-Diethyl-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Diethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,2’-Dimethyl-1,1’-biphenyl: Methyl groups at the 2 and 2’ positions.
2,2’-Diethyl-1,1’-biphenyl: Ethyl groups at the 2 and 2’ positions.
Uniqueness
2,6-Diethyl-1,1’-biphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in specific reactions and its interactions with other molecules .
Properties
CAS No. |
112757-50-3 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,3-diethyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-11-8-12-14(4-2)16(13)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
RQRZMHYWPGDPOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.